molecular formula C16H18ClNO6S2 B2927041 Clopidogrel-d3 hydrogen sulfate

Clopidogrel-d3 hydrogen sulfate

Cat. No.: B2927041
M. Wt: 422.9 g/mol
InChI Key: FDEODCTUSIWGLK-CZXUMKGOSA-N
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Description

Clopidogrel-d3 hydrogen sulfate is a useful research compound. Its molecular formula is C16H18ClNO6S2 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Clopidogrel-d3 hydrogen sulfate, also known as Clopidogrel-d3 (hydrogen sulfate), primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that leads to the formation of blood clots .

Mode of Action

This compound is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 ADP receptors disrupts the ADP-dependent activation of the glycoprotein GPIIb/IIIa complex . This complex is essential for platelet aggregation, as it allows fibrinogen to cross-link with platelets, forming a platelet plug. By inhibiting this process, this compound prevents the formation of blood clots .

Pharmacokinetics

This compound exhibits good bioavailability, with more than 50% of an oral dose being absorbed from the intestine . It is metabolized in the liver, primarily by the CYP2C19 enzyme . The active metabolite reaches its maximum concentration in the body within 30-60 minutes . The drug is excreted through both the kidneys and the bile duct .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of thrombotic events such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found to interact with numerous drugs, including CYP2B6 and CYP2C19 inhibitors . Furthermore, genetic polymorphisms involved in Clopidogrel’s absorption, metabolism, and the P2Y12 receptor may interfere with its antiplatelet activity . Non-genetic factors such as demographics, disease complications, and drug-drug interactions can also impair the antiplatelet effect of Clopidogrel .

Properties

IUPAC Name

sulfuric acid;trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-CZXUMKGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.